![molecular formula C17H13FN2O3 B3573897 (5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3573897.png)
(5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Overview
Description
(5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves the condensation of 3-fluorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Steviol glycosides
- Dichloroanilines
Uniqueness
(5E)-5-({2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of a fluorophenyl group and an imidazolidine-2,4-dione core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-6-3-4-11(8-13)10-23-15-7-2-1-5-12(15)9-14-16(21)20-17(22)19-14/h1-9H,10H2,(H2,19,20,21,22)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHSSHDQZPHJS-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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